3-Phenyl-5-isoxazoleacetic acid

Immuno-oncology Nitric oxide pharmacology Isoxazole-based drug design

3-Phenyl-5-isoxazoleacetic acid refers to two oxidation states of the same isoxazole scaffold: the fully aromatic isoxazole (C₁₁H₉NO₃, MW 203.19) and the 4,5-dihydro isoxazoline form (C₁₁H₁₁NO₃, MW 205.21, CAS 6501-72-0). The 4,5-dihydro form, internationally designated as zenuzolac (INN) and widely cited under research codes VGX-1027 and GIT-27, is the biologically characterized pharmacophore.

Molecular Formula C11H9NO3
Molecular Weight 203.19 g/mol
Cat. No. B12960875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenyl-5-isoxazoleacetic acid
Molecular FormulaC11H9NO3
Molecular Weight203.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NOC(=C2)CC(=O)O
InChIInChI=1S/C11H9NO3/c13-11(14)7-9-6-10(12-15-9)8-4-2-1-3-5-8/h1-6H,7H2,(H,13,14)
InChIKeyKFCWSQHYEKCVRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Phenyl-5-isoxazoleacetic Acid (VGX-1027/GIT-27/Zenuzolac): Core Identity, Structural Forms, and Immunomodulatory Class Positioning


3-Phenyl-5-isoxazoleacetic acid refers to two oxidation states of the same isoxazole scaffold: the fully aromatic isoxazole (C₁₁H₉NO₃, MW 203.19) and the 4,5-dihydro isoxazoline form (C₁₁H₁₁NO₃, MW 205.21, CAS 6501-72-0). The 4,5-dihydro form, internationally designated as zenuzolac (INN) and widely cited under research codes VGX-1027 and GIT-27, is the biologically characterized pharmacophore [1]. It acts as an immunomodulator by blocking downstream signaling of Toll-like receptors TLR2, TLR4, and TLR6, leading to broad suppression of pro-inflammatory cytokines including TNF-α, IL-1β, and IL-10 [1][2]. The compound is orally active, primarily targets macrophages while sparing T-cell function, and has demonstrated efficacy across multiple preclinical models of organ-specific and systemic autoimmune disease [3]. The unsaturated analog (3-phenyl-5-isoxazoleacetic acid strictu sensu) serves predominantly as a synthetic intermediate and scaffold for derivatization programs targeting COX inhibition and antimicrobial applications, with significantly less direct biological characterization.

Why 3-Phenyl-5-isoxazoleacetic Acid Cannot Be Generically Substituted by Other Isoxazole Acetic Acids or Single-TLR Antagonists


Isoxazole acetic acid derivatives and Toll-like receptor antagonists are mechanistically and structurally heterogeneous. 3-Phenyl-5-isoxazoleacetic acid (VGX-1027) occupies a distinct pharmacological niche defined by its simultaneous blockade of TLR2, TLR4, and TLR6, a multi-receptor profile not shared by the clinically studied single-TLR4 antagonists TAK-242 (resatorvid) or Eritoran (E5564) [1]. Substitution at the 3-position with phenyl and at the 5-position with acetic acid on the 4,5-dihydroisoxazole core is critical: the fully unsaturated isoxazole analog lacks the immunomodulatory potency of the dihydro form [2], while simpler analogs such as 5-isoxazoleacetic acid (CAS 4992-21-6, MW 127.10) and acivicin (AT-125, a chlorinated amino acid isoxazole) exhibit entirely divergent biological profiles—anti-glutamine and antimicrobial, respectively—that preclude interchange in immunomodulatory applications [3]. Furthermore, the NO-donating derivative GIT-27NO gains antitumor activity absent in the parent compound, demonstrating that even a single covalent modification to the core scaffold produces a functionally non-substitutable molecule [4]. For procurement decisions, specification of the 4,5-dihydro oxidation state, CAS 6501-72-0, and verification of purity ≥98% are essential parameters that generic 'isoxazole acetic acid' listings do not address.

3-Phenyl-5-isoxazoleacetic Acid (VGX-1027): Quantitative Differential Evidence for Scientific Procurement Decisions


Direct Head-to-Head: GIT-27NO (NO-Donating Derivative) vs VGX-1027 (Parent Compound) Antitumor Activity Across Seven Tumor Cell Lines

A definitive direct comparison published in Molecular Cancer Therapeutics demonstrates that the NO-donating derivative GIT-27NO exhibits potent antitumor activity, whereas the parent compound VGX-1027 (3-phenyl-5-isoxazoleacetic acid, 4,5-dihydro form) is completely ineffective as an antitumor agent. GIT-27NO significantly reduced viability of rodent tumor cell lines L929, B16, and C6 as well as human tumor lines U251, BT20, HeLa, and LS174 [1]. VGX-1027 produced no significant reduction in viable cell number or cell respiration in any of these seven cell lines, with hemoglobin-mediated NO scavenging completely abrogating GIT-27NO activity, confirming NO release as the mechanistic driver [1]. This establishes that the core scaffold lacks intrinsic antitumor cytotoxicity, while the NO-conjugated derivative acquires this function—critical information for users selecting between the two for oncology versus immunomodulatory applications.

Immuno-oncology Nitric oxide pharmacology Isoxazole-based drug design

Direct Head-to-Head: GIT-27 vs TAK-242 (Resatorvid) Hepatoprotective Efficacy in Methotrexate-Induced Liver Injury Model

In a controlled preclinical comparison published in the Mustansiriya Medical Journal, both GIT-27 (VGX-1027) and the selective TLR4 inhibitor TAK-242 were evaluated in parallel for hepatoprotective efficacy against methotrexate-induced liver injury in albino-Wistar rats [1]. Pretreatment with GIT-27 (intraperitoneal, dose unreported in abstract) reduced serum TNF-α by a mean of 47.06 pg/mL (P < 0.05) and IL-6 by a mean of 27.06 ng/mL, while also significantly improving hepatic function markers AST, ALPL, and bilirubin [1]. TAK-242 reduced TNF-α by a mean of 45.79 pg/mL (P < 0.05) and IL-6 by 20.65 pg/mL [1]. Both compounds reduced steatosis severity from severe to moderate on histopathological grading, with TAK-242 showing the numerically lowest grading scores [1]. The key differentiation: GIT-27 achieves comparable hepatoprotection through dual TLR4 and TLR2/6 antagonism, whereas TAK-242 acts exclusively through TLR4 blockade [1].

Hepatoprotection TLR antagonism Drug-induced liver injury Immunopharmacology

Multi-TLR Target Profile: VGX-1027 (TLR2/4/6) vs Selective TLR4 Antagonists TAK-242 and Eritoran

VGX-1027 possesses a uniquely broad TLR antagonism profile, blocking downstream signaling of TLR2, TLR4, and TLR6 simultaneously [1]. In contrast, the clinically studied comparators TAK-242 (resatorvid) and Eritoran (E5564) are selective TLR4 antagonists with no reported activity at TLR2 or TLR6 [2]. TAK-242 inhibits TLR4 signaling via covalent binding to Cys747 in the TLR4 intracellular domain, achieving IC₅₀ values of 1.8 nM (NO), 1.9 nM (TNF-α), and 1.3 nM (IL-6) in RAW264.7 macrophages . Eritoran acts as a competitive lipid A antagonist at the TLR4/MD-2 complex, with an IC₅₀ of 1.5 nM for inhibition of LPS-induced TNF-α production in human serum [2]. VGX-1027 operates through a distinct mechanism—interference with macrophage TLR signaling pathways involving NF-κB and p38 MAPK—without reported covalent binding or lipid A competition [1]. The broader TLR coverage of VGX-1027 makes it uniquely suited for disease models where multiple endogenous damage-associated molecular patterns (DAMPs) signal through different TLRs, whereas TAK-242 and Eritoran are optimal for studies requiring isolated TLR4 blockade.

Toll-like receptor pharmacology Innate immunity Cytokine signaling Drug selectivity

Autoimmune Diabetes Prevention: VGX-1027 Efficacy in NOD Mice vs Untreated Baseline — Activity Absent for Single-TLR4 Antagonists in This Indication

In a landmark study published in the Journal of Pharmacology and Experimental Therapeutics, VGX-1027 administered to NOD mice prevented both spontaneous and accelerated forms of autoimmune diabetes, and in CBA/H mice inhibited immunoinflammatory diabetes induced by multiple low doses of streptozotocin [1]. Treated animals exhibited reduced macrophage migration inhibitory factor (MIF) and inducible nitric oxide synthase (iNOS)-mediated NO generation in pancreatic islets and peripheral compartments, with the antidiabetogenic effect attributed to limiting cytokine-mediated immunoinflammatory events [1]. No comparable diabetes prevention data exist for the single-TLR4 antagonists TAK-242 or Eritoran in the NOD mouse model, nor for the 5-isoxazoleacetic acid or acivicin chemical series [2]. This indication-specific efficacy constitutes a de facto selection criterion: researchers modeling autoimmune diabetes or islet-directed autoimmunity have peer-reviewed, disease-specific evidence for VGX-1027 that is absent for close chemical or pharmacological analogs.

Autoimmune diabetes Type 1 diabetes NOD mouse model Immunoinflammatory disease

Solubility and Formulation Properties: DMSO Solubility ≥30 mg/mL and Aqueous Solubility <0.5 mg/mL Inform Procurement Format Decisions

Practical compound handling properties differentiate 3-phenyl-5-isoxazoleacetic acid from structurally simpler isoxazole analogs. The 4,5-dihydro form (VGX-1027, CAS 6501-72-0) achieves DMSO solubility of ≥30 mg/mL (≥146 mM), enabling concentrated stock preparation for in vitro studies . Solubility in ethanol reaches 50 mM . However, true aqueous solubility is low (<0.5 mg/mL) due to the hydrophobic phenyl-isoxazole core outweighing the single ionizable carboxylic acid group, with solubility further diminishing below pH 4 where the carboxylate is protonated . In contrast, the simpler 5-isoxazoleacetic acid (MW 127.10, lacking the 3-phenyl substituent) exhibits higher aqueous solubility owing to its lower molecular weight and reduced hydrophobicity (calculated XLogP ~0.5 vs ~1.3 for VGX-1027) [1]. For procurement, the compound is supplied as a white solid powder, stable for 2 years at -20°C, with DMSO stock solutions stable for up to 3 months at -20°C .

Compound handling Solubility profiling In vitro DMSO stock Formulation development

3-Phenyl-5-isoxazoleacetic Acid (VGX-1027): Evidence-Backed Research and Industrial Application Scenarios


Multi-TLR-Driven Inflammatory Disease Modeling Requiring Broad TLR Antagonism

For researchers modeling complex inflammatory conditions where damage-associated molecular patterns (DAMPs) activate multiple Toll-like receptors—such as drug-induced liver injury, obesity-related kidney disease, and particulate matter (PM2.5)-induced acute lung injury—VGX-1027 provides concurrent blockade of TLR2, TLR4, and TLR6 that single-TLR antagonists cannot replicate [1][2][3]. The compound has demonstrated in vivo efficacy at 25–50 mg/kg intraperitoneal dosing in murine lung inflammation models and at intraperitoneal doses in hepatoprotection studies, with orally active administration also validated [2][3].

Autoimmune Type 1 Diabetes and Islet Autoimmunity Research

VGX-1027 is the only isoxazole acetic acid derivative with peer-reviewed efficacy in preventing spontaneous autoimmune diabetes in the NOD mouse model [4]. This application is directly supported by quantitative evidence showing reduced macrophage migration inhibitory factor and iNOS-mediated nitric oxide generation in pancreatic islets [4]. Researchers studying beta-cell-directed autoimmunity should specify CAS 6501-72-0 and verify purity ≥98% for reproducible in vivo outcomes.

Cytokine Release and Macrophage-Targeted Immunopharmacology

VGX-1027's primary cellular target is the macrophage, where it reduces secretion of IL-1β, TNF-α, and IL-10 in response to LPS stimulation, while sparing T-cell function (no significant effect on IL-2, IFN-γ, or IL-4 secretion from CD4+ T cells) [5]. At concentrations of 50 μM in human PBMCs, VGX-1027 inhibited LPS-induced TNF-α secretion by 62% and IL-6 by 58%, with concurrent suppression of iNOS and COX-2 mRNA and protein expression [5]. This macrophage-selective profile supports use in studies dissecting myeloid versus lymphoid contributions to immunoinflammatory pathology.

Chemical Biology of Isoxazole Scaffold Derivatization — NO-Donating Prodrug Design

The parent scaffold VGX-1027 serves as the critical negative control for evaluating GIT-27NO antitumor activity; VGX-1027 is completely ineffective as an antitumor agent, providing a clean baseline for NO-dependent pharmacology studies [6]. Chemical procurement programs developing NO-donating isoxazole derivatives or studying structure-activity relationships of the isoxazoline acetic acid pharmacophore require both the parent compound (CAS 6501-72-0) and its NO-conjugated derivative as a matched pair for controlled experimentation [6].

Quote Request

Request a Quote for 3-Phenyl-5-isoxazoleacetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.